2,6-Bis(p-tolyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

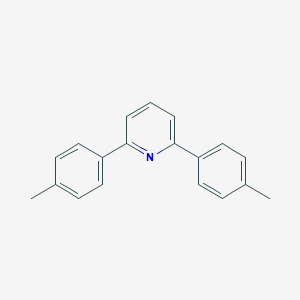

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-bis(4-methylphenyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c1-14-6-10-16(11-7-14)18-4-3-5-19(20-18)17-12-8-15(2)9-13-17/h3-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRYHCTZTSRBNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162684 |

Source

|

| Record name | 2,6-Bis(p-tolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14435-88-2 |

Source

|

| Record name | 2,6-Bis(4-methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14435-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(p-tolyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014435882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(p-tolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-bis(p-tolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Bis(p-tolyl)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL77X5FD9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Bis(p-tolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(p-tolyl)pyridine, a symmetrically substituted diarylpyridine, represents a class of compounds with significant potential in materials science and medicinal chemistry. Its rigid, planar structure and the presence of aromatic side groups make it an attractive scaffold for the development of novel ligands, functional materials, and therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on its relevance to researchers and professionals in drug development. While specific biological data for this compound is limited, the broader class of 2,6-diarylpyridines has shown promise in various therapeutic areas, suggesting potential avenues for future investigation.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its core chemical and physical properties are summarized in the table below. A notable discrepancy exists in the reported melting point, with different sources citing ranges of 87.0-88.5 °C and 164-166 °C.[1][2] This could be due to different crystalline forms (polymorphism) or the presence of impurities. Researchers should consider the purification method and characterize their synthesized material thoroughly.

| Property | Value | Reference(s) |

| IUPAC Name | 2,6-bis(4-methylphenyl)pyridine | [3] |

| Synonyms | 2,6-Di-p-tolylpyridine, Pyridine, 2,6-bis(4-methylphenyl)- | [3] |

| CAS Number | 14435-88-2 | [3] |

| Molecular Formula | C₁₉H₁₇N | [4] |

| Molecular Weight | 259.35 g/mol | [4] |

| Appearance | White solid | [2] |

| Melting Point | 87.0-88.5 °C or 164-166 °C | [1][2] |

| Boiling Point | 402.5 ± 14.0 °C (Predicted) | [5] |

| Density | 1.055 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.34 ± 0.25 (Predicted) | [5] |

Synthesis of this compound

The most common and effective method for the synthesis of 2,6-disubstituted pyridines, including this compound, is the Kröhnke pyridine synthesis. This method involves the reaction of a 1-(2-oxo-2-(p-tolyl)ethyl)pyridin-1-ium salt with an α,β-unsaturated ketone in the presence of ammonium acetate.

Experimental Protocol: Kröhnke Pyridine Synthesis

A detailed experimental protocol for the synthesis of a similar 2,4,6-trisubstituted pyridine, which can be adapted for this compound, is described below.[6]

Materials:

-

p-Methylacetophenone

-

Iodine

-

Pyridine

-

Chalcone (or an appropriate α,β-unsaturated ketone)

-

Ammonium acetate

-

Ethanol

-

Diethyl ether

Procedure:

-

Synthesis of 1-(2-oxo-2-(p-tolyl)ethyl)pyridin-1-ium iodide:

-

A mixture of p-methylacetophenone (1 equivalent) and pyridine (1.5 equivalents) is heated to 100°C.

-

Iodine (1 equivalent) is added portion-wise over 30 minutes.

-

The reaction mixture is stirred at 100°C for 3 hours.

-

After cooling to room temperature, the mixture is washed with diethyl ether to yield the pyridinium salt as a solid.

-

-

Synthesis of this compound:

-

The synthesized 1-(2-oxo-2-(p-tolyl)ethyl)pyridin-1-ium iodide (1 equivalent) and a suitable α,β-unsaturated ketone (e.g., a chalcone derivative, 1 equivalent) are dissolved in glacial acetic acid.

-

Ammonium acetate (10 equivalents) is added, and the mixture is refluxed for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine and tolyl rings, as well as a singlet for the methyl protons of the tolyl groups. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine and tolyl rings. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific chemical shifts and coupling constants can be found in the referenced literature and will depend on the solvent and instrument used for analysis.

Potential in Drug Development

While there are no specific reports on the biological activity or drug development applications of this compound, the broader class of 2,6-diarylpyridines has garnered significant interest in medicinal chemistry. These compounds serve as versatile scaffolds for the development of agents targeting a range of diseases.

Anticancer Activity: Several studies have demonstrated the potential of 2,6-diarylpyridine derivatives as anticancer agents. For instance, certain derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[7][8] The rigid pyridine core helps to orient the aryl groups in a conformation suitable for binding to the colchicine site on tubulin.

Topoisomerase Inhibition: Dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have been identified as potent topoisomerase II poisons, exhibiting significant cytotoxicity against various human cancer cell lines.[9]

Other Potential Applications: The 2,6-disubstituted pyridine scaffold has also been explored for its potential in developing agents for neurodegenerative diseases, such as inhibitors of β-amyloid aggregation, and as anti-inflammatory agents.

The tolyl groups in this compound could potentially be functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a starting point for the design of new therapeutic agents.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its direct biological applications are yet to be explored, the broader class of 2,6-diarylpyridines demonstrates significant potential in drug discovery, particularly in the development of novel anticancer agents. This technical guide provides a solid foundation for researchers interested in synthesizing, characterizing, and exploring the therapeutic potential of this and related compounds. Further investigation into the biological activities of this compound is warranted to unlock its full potential in medicinal chemistry.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C19H17N | CID 84435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. 4-Phenyl-2,6-bis(4-tolyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,6-Bis(p-tolyl)pyridine

This technical guide provides an in-depth overview of 2,6-Bis(p-tolyl)pyridine, a substituted pyridine derivative of interest to researchers and professionals in organic synthesis and drug development. This document outlines its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity

IUPAC Name: 2,6-bis(4-methylphenyl)pyridine[1]

Synonyms:

-

2,6-di-p-tolylpyridine[2]

-

Pyridine, 2,6-bis(4-methylphenyl)-

-

2,6-Bis(4-methylphenyl)pyridine

-

Pyridine, 2,6-di-p-tolyl-

-

2,6-di(4-methylphenyl)pyridine

The structural and property information for this compound is summarized in the diagram below.

Caption: Logical relationship of this compound identifiers and properties.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C19H17N | PubChem[1] |

| Molecular Weight | 259.35 g/mol | PubChem |

| Melting Point | 87.0-88.5 °C | Royal Society of Chemistry[2] |

| Boiling Point (Predicted) | 402.5 ± 14.0 °C | ChemicalBook |

| Density (Predicted) | 1.055 ± 0.06 g/cm³ | ChemicalBook |

| CAS Number | 14435-88-2 | PubChem[1] |

Experimental Protocol: Synthesis of 2,6-di-p-tolylpyridine

The following protocol describes a method for the synthesis of 2,6-di-p-tolylpyridine.[2]

Materials:

-

Ketoxime acetates (starting material 1)

-

Aldehydes (starting material 2)

-

Copper(I) bromide (CuBr)

-

1,10-phenanthroline

-

Sodium periodate (NaIO4)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

-

Petroleum ether (60-90 °C)

-

Schlenk tube (25 mL)

-

Silica for preparative TLC

Procedure:

-

Reaction Setup: In a 25 mL Schlenk tube under a nitrogen atmosphere, combine CuBr (10 mol%), 1,10-phenanthroline (10 mol%), ketoxime acetate (0.5 mmol), aldehyde (0.25 mmol), NaIO4 (1.0 eq.), another portion of NaIO4 (0.5 eq.), and TEMPO (0.2 eq.).

-

Solvent Addition: Add DMSO (1.0 mL) to the Schlenk tube.

-

Reaction Conditions: Close the Schlenk tube and stir the resulting mixture in an oil bath at 120 °C for 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with water.

-

Extract the product with ethyl acetate (3 x 5 mL).

-

Dry the combined organic layers over anhydrous Na2SO4.

-

-

Purification:

-

Remove the solvent under vacuum to concentrate the reaction mixture.

-

Purify the residue by preparative thin-layer chromatography (TLC) on silica gel, using a mixture of petroleum ether (60-90 °C) and ethyl acetate as the eluent to obtain the desired product, 2,6-di-p-tolylpyridine.

-

The following diagram illustrates the experimental workflow for the synthesis of 2,6-di-p-tolylpyridine.

References

An In-depth Technical Guide to 2,6-Bis(p-tolyl)pyridine (CAS: 14435-88-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Bis(p-tolyl)pyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and summarizes its spectral data. While direct biological studies on this specific compound are limited in publicly available literature, this guide explores the established biological activities of structurally related 2,6-disubstituted pyridines, offering a forward-looking perspective on its potential as a scaffold in drug discovery.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2,6-bis(4-methylphenyl)pyridine, is a white solid organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14435-88-2 | [1] |

| Molecular Formula | C₁₉H₁₇N | [1] |

| Molecular Weight | 259.35 g/mol | [1] |

| Melting Point | 164-166 °C | [1] |

| IUPAC Name | 2,6-bis(4-methylphenyl)pyridine | [1] |

| Synonyms | 2,6-Di-p-tolylpyridine, Pyridine, 2,6-bis(4-methylphenyl)- | [1] |

Synthesis

A prevalent method for the synthesis of 2,6-disubstituted pyridines is through a one-pot condensation reaction. The following protocol is a representative example of the synthesis of 2,6-diarylpyridines.

Experimental Protocol: Vapor Phase Synthesis

This method describes a single-step vapor phase synthesis of this compound.

Materials:

-

4-methyl acetophenone (4-MAP)

-

Ethanol

-

Formaldehyde

-

Ammonia

-

Al-MCM-41 molecular sieve catalyst

Procedure:

-

The vapor phase cyclization reaction is conducted in a fixed-bed tubular down-flow glass reactor (20 mm i.d., 450 mm length) at atmospheric pressure.

-

A feed mixture of 4-methyl acetophenone, ethanol, formaldehyde, and ammonia is prepared.

-

The Al-MCM-41 catalyst is packed into the reactor.

-

The feed mixture is vaporized and passed over the catalyst bed at a specified temperature and weight hourly space velocity (WHSV).

-

The products are collected, and the desired this compound is isolated and purified.

A plausible reaction mechanism involves the formation of imine and amine intermediates, which undergo subsequent dehydrogenation and deamination to yield the final product.

References

An In-Depth Technical Guide to the Synthesis of 2,6-Bis(p-tolyl)pyridine: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2,6-bis(p-tolyl)pyridine, a key building block in various chemical and pharmaceutical applications. The document details the necessary starting materials, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

2,6-Disubstituted pyridines are a class of compounds with significant applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. Among these, this compound is a valuable synthon due to the presence of the tolyl groups, which can be further functionalized. This guide focuses on the practical synthesis of this target molecule, with a primary emphasis on the widely utilized Kröhnke pyridine synthesis and other effective methods.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several pathways. The most common and versatile method is the Kröhnke pyridine synthesis, which involves the condensation of α,β-unsaturated carbonyl compounds with α-pyridinium methyl ketone salts in the presence of a nitrogen source.[1][2] Alternative methods, such as iron-catalyzed cyclization reactions, also provide viable routes to this compound.

The primary starting materials for the synthesis of this compound are readily available commercial reagents. The key precursors identified from the literature are:

-

4-Methylacetophenone: A fundamental building block in several synthetic strategies.

-

Benzaldehyde (in related syntheses): While not a direct precursor for the title compound, it is used in analogous Kröhnke-type syntheses of structurally similar 4-phenyl-2,6-di-substituted pyridines, illustrating the versatility of the starting materials.[3]

-

Ammonium acetate: Commonly used as the nitrogen source in the cyclization step.[1][3]

-

Chalcone intermediate: In some variations, a chalcone is formed in situ from the reaction of an acetophenone and an aldehyde, which then proceeds to form the pyridine ring.

Below is a logical workflow for a common synthesis approach:

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

3.1. Kröhnke-Type Synthesis of 4-Phenyl-2,6-bis(4-tolyl)pyridine (Illustrative Example)

While this protocol is for a structurally related compound, the methodology is directly applicable to the synthesis of this compound by substituting benzaldehyde with a suitable precursor if a 4-substituted variant is not desired, or by adapting the stoichiometry of the reactants.

-

Reaction Setup: A mixture of benzaldehyde (1.06 g, 10 mmol), 4-methylacetophenone (2.68 g, 20 mmol), and NaOH (0.80 g, 20 mmol) is prepared in a mixture of water (20 ml) and 95% ethanol (20 ml).[3]

-

Initial Stirring: The mixture is stirred at room temperature for 3 hours.[3]

-

Addition of Nitrogen Source: A solution of ammonium acetate (7.70 g, 100 mmol) in 95% ethanol (60 ml) is added to the reaction mixture.[3]

-

Reflux: The resulting solution is refluxed at 343 K (70 °C) for 8 hours.[3]

-

Work-up and Purification: The solution is cooled, and the solvent volume is reduced to approximately 20 ml, leading to the formation of a white precipitate. This precipitate is collected by filtration and washed with ethanol. The crude product is then recrystallized from 95% ethanol to yield colorless prism crystals.[3]

3.2. Copper-Catalyzed Synthesis of 2,6-di-p-tolylpyridine

This method provides an alternative route using a copper catalyst.

-

Reaction Setup: In a 25 mL Schlenk tube under a nitrogen atmosphere, add CuBr (10 mol%), 1,10-phenanthroline (10 mol%), the appropriate oxime ester starting material (0.5 mmol), and the corresponding coupling partner (0.25 mmol).[4]

-

Reagents and Solvent: Add NaIO4 (1.0 eq.), TEMPO (0.2 eq.), and DMSO (1.0 mL) to the tube.[4]

-

Reaction Conditions: The Schlenk tube is sealed, and the resulting mixture is stirred at 120 °C in an oil bath for 24 hours.[4]

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (3 x 5 mL). The combined organic layers are dried over anhydrous Na2SO4. The solvent is removed under vacuum, and the residue is purified by preparative TLC on silica gel, eluting with petroleum ether and ethyl acetate to give the desired product.[4]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reaction Yields and Physical Properties

| Synthesis Method | Yield (%) | Melting Point (°C) | Appearance | Reference |

| Copper-Catalyzed | 69 | 87.0-88.5 | White solid | [4] |

Table 2: Spectroscopic Data for 2,6-di-p-tolylpyridine

| Spectroscopy | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.97 (d, J = 8.0 Hz, 4H), 7.69 (t, J = 7.8 Hz, 1H), 7.56 (d, J = 7.8 Hz, 2H), 7.22 (d, J = 7.9 Hz, 4H), 2.35 (s, 6H) | [4] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 155.7, 137.8, 136.3, 135.8, 128.4, 125.8, 117.0, 20.3 | [4] |

| MS (EI, m/z) | 259.15 [M]⁺ | [4] |

Reaction Pathway Visualization

The following diagram illustrates the general mechanism of the Kröhnke pyridine synthesis.

Figure 2: Kröhnke pyridine synthesis mechanism.

This guide provides a foundational understanding of the synthesis of this compound. For more specific applications or troubleshooting, consulting the primary literature is recommended. The provided protocols and data serve as a robust starting point for researchers in the field.

References

The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers

Abstract

The Kröhnke pyridine synthesis has emerged as a powerful and versatile method for the preparation of highly functionalized pyridines, a structural motif prevalent in numerous natural products, pharmaceuticals, and functional materials. This technical guide provides a comprehensive overview of the Kröhnke pyridine synthesis for researchers, scientists, and drug development professionals. It delves into the core principles of the reaction, including its mechanism, scope, and limitations. Detailed experimental protocols for key transformations, alongside a curated summary of quantitative data, are presented to facilitate practical application. Furthermore, this guide employs visualizations to illustrate the reaction pathways and experimental workflows, offering a clear and concise resource for the synthesis of substituted pyridines.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that plays a critical role in medicinal chemistry and materials science. The development of efficient and modular methods for the synthesis of substituted pyridines is, therefore, of significant interest. The Kröhnke pyridine synthesis, first reported by Fritz Kröhnke, offers a convergent and high-yielding approach to 2,4,6-trisubstituted pyridines.[1] The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[2][3] This method has proven to be broadly applicable, tolerating a wide range of functional groups on both reaction partners.[1]

Reaction Mechanism

The mechanism of the Kröhnke pyridine synthesis proceeds through a well-established cascade of reactions. The process is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound in a conjugate addition. The resulting 1,5-dicarbonyl intermediate subsequently undergoes cyclization and dehydration with a source of ammonia to afford the final substituted pyridine.

The key steps of the mechanism are as follows:

-

Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated by a base (often acetate from ammonium acetate) to generate a pyridinium ylide.

-

Michael Addition: The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate.

-

Cyclization and Dehydration: The 1,5-dicarbonyl compound reacts with ammonia (from ammonium acetate) to form a dihydropyridine intermediate, which then aromatizes via dehydration to yield the stable pyridine ring.

dot

Caption: The reaction mechanism of the Kröhnke pyridine synthesis.

Scope and Limitations

The Kröhnke pyridine synthesis exhibits a broad substrate scope, making it a highly valuable tool for synthetic chemists.

-

α-Pyridinium Methyl Ketone Salts: A wide variety of substituents on the ketone portion are tolerated, including aryl, heteroaryl, and alkyl groups. The pyridine ring itself can also be substituted.

-

α,β-Unsaturated Carbonyl Compounds: Both enones and enals can be employed as Michael acceptors. A diverse array of substituents at the α- and β-positions are compatible with the reaction conditions. This includes electron-donating and electron-withdrawing groups on aromatic rings.

-

Nitrogen Source: While ammonium acetate is the most common nitrogen source, other ammonia surrogates can also be used.

Despite its versatility, the Kröhnke synthesis has some limitations. The original multi-step procedure can be time-consuming, and the isolation of intermediates is not always necessary. To address this, several one-pot modifications have been developed.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyridines via the Kröhnke synthesis and its modifications.

| Entry | Pyridine Product | R¹ | R² | R³ | Reaction Conditions | Yield (%) | Reference |

| 1 | 2,4,6-Triphenylpyridine | Ph | Ph | Ph | Chalcone, NH₄OAc, AcOH, 100 °C, 4 h (solvent-free) | 97 | [3] |

| 2 | 2-(4-Chlorophenyl)-4,6-diphenylpyridine | Ph | Ph | 4-Cl-Ph | Chalcone, NH₄OAc, AcOH, 100 °C, 4 h (solvent-free) | 97 | [3] |

| 3 | 2,6-Bis(4-chlorophenyl)-4-phenylpyridine | 4-Cl-Ph | Ph | 4-Cl-Ph | Chalcone, NH₄OAc, AcOH, 100 °C, 4 h (solvent-free) | 98 | [3] |

| 4 | 2,4,6-Tris(4-methoxyphenyl)pyridine | 4-MeO-Ph | 4-MeO-Ph | 4-MeO-Ph | Chalcone, NH₄OAc, AcOH, 100 °C, 4 h (solvent-free) | 93 | [3] |

| 5 | 2,4,6-Tris(4-nitrophenyl)pyridine | 4-NO₂-Ph | 4-NO₂-Ph | 4-NO₂-Ph | Chalcone, NH₄OAc, AcOH, 100 °C, 4 h (solvent-free) | 93 | [3] |

| 6 | 2-Amino-4,6-diphenyl-3-cyanopyridine | Ph | Ph | CN, 2-NH₂ | Chalcone, Malononitrile, NH₄OAc, EtOH, reflux, overnight | - | [4] |

| 7 | 4'-(4-Ethoxyphenyl)-3,2':6',3''-terpyridine | 3-pyridyl | 4-EtO-Ph | 3-pyridyl | 3-Acetylpyridine, 4-Ethoxybenzaldehyde, KOH, EtOH, then aq. NH₃ | 16.7 | [5] |

| 8 | 4'-(4-Butoxyphenyl)-3,2':6',3''-terpyridine | 3-pyridyl | 4-BuO-Ph | 3-pyridyl | 3-Acetylpyridine, 4-Butoxybenzaldehyde, KOH, EtOH, then aq. NH₃ | 31.1 | [5] |

Experimental Protocols

This section provides detailed experimental procedures for the preparation of a key starting material and the synthesis of substituted pyridines via both the classical and a one-pot Kröhnke reaction.

Preparation of N-Phenacylpyridinium Bromide

The α-pyridinium methyl ketone salt is a key precursor for the Kröhnke synthesis and can be readily prepared from the corresponding α-bromo ketone and pyridine.[1]

-

Reactants:

-

2-Bromoacetophenone (1.0 equiv)

-

Pyridine (1.1 equiv)

-

Acetone (solvent)

-

-

Procedure:

-

Dissolve 2-bromoacetophenone in a minimal amount of acetone.

-

To this solution, add pyridine dropwise with stirring at room temperature.

-

A precipitate will form upon addition. Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold acetone to remove any unreacted starting materials.

-

Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.

-

Synthesis of 2,4,6-Triphenylpyridine (Classical Method)

This protocol describes the synthesis of a classic Kröhnke product, 2,4,6-triphenylpyridine, from N-phenacylpyridinium bromide and chalcone.

-

Reactants:

-

N-Phenacylpyridinium bromide (1.0 equiv)

-

Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

-

Ammonium acetate (10 equiv)

-

Glacial acetic acid (solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water with stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

-

One-Pot Synthesis of 2,4,6-Triarylpyridines (Solvent-Free)

This modified procedure offers a more efficient and environmentally friendly approach to 2,4,6-triarylpyridines.[6]

-

Reactants:

-

Substituted acetophenone (2.0 equiv)

-

Substituted benzaldehyde (1.0 equiv)

-

Ammonium acetate (excess)

-

-

Procedure:

-

In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.

-

Heat the solvent-free mixture at 120-140 °C for 2-4 hours.

-

The reaction mixture will become a melt and then solidify upon completion.

-

Allow the mixture to cool to room temperature.

-

Treat the solid residue with water and break it up.

-

Collect the crude product by vacuum filtration and wash with water.

-

Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the Kröhnke pyridine synthesis, from starting material preparation to final product purification.

dot

Caption: A general experimental workflow for the Kröhnke pyridine synthesis.

Conclusion

The Kröhnke pyridine synthesis remains a cornerstone in the field of heterocyclic chemistry, providing a reliable and adaptable method for the construction of substituted pyridines. Its broad substrate scope, coupled with the development of more efficient one-pot variations, ensures its continued relevance in both academic research and industrial drug discovery. This technical guide has provided a comprehensive overview of the core principles, practical methodologies, and quantitative aspects of the Kröhnke synthesis, empowering researchers to effectively utilize this powerful reaction in their synthetic endeavors.

References

Spectroscopic Profile of 2,6-Bis(p-tolyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for 2,6-Bis(p-tolyl)pyridine, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals, offering detailed spectroscopic information, experimental methodologies, and a structured presentation of data to facilitate its use in further research and development.

Chemical Structure and Properties

IUPAC Name: 2,6-bis(4-methylphenyl)pyridine Molecular Formula: C₁₉H₁₇N Molecular Weight: 259.35 g/mol [1] CAS Number: 14435-88-2[2] Melting Point: 87.0-88.5 °C

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.97 | d | 8.0 | 4H | Aromatic H (ortho to pyridine) |

| 7.69 | t | 7.8 | 1H | Aromatic H (para to N in pyridine) |

| 7.56 | d | 7.8 | 2H | Aromatic H (meta to N in pyridine) |

| 7.22 | d | 7.9 | 4H | Aromatic H (meta to pyridine) |

| 2.35 | s | - | 6H | Methyl H (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 155.7 | C (quaternary, attached to N) |

| 137.8 | C (quaternary, attached to methyl) |

| 136.3 | C (aromatic, para to N in pyridine) |

| 135.8 | C (quaternary, attached to pyridine) |

| 128.4 | C-H (aromatic, meta to pyridine) |

| 125.8 | C-H (aromatic, ortho to pyridine) |

| 117.0 | C-H (aromatic, meta to N in pyridine) |

| 20.3 | C (methyl, -CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data of this compound

| Technique | m/z | Interpretation |

| EI | 259.15 | [M]⁺ |

Predicted mass spectrometry data for various adducts are also available, including [M+H]⁺ at m/z 260.14338 and [M+Na]⁺ at m/z 282.12532.[3]

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Methyl (-CH₃) |

| ~1600, ~1580, ~1470, ~1450 | C=C and C=N stretch | Aromatic rings and Pyridine ring |

| ~820 | C-H out-of-plane bend | 1,4-disubstituted benzene (p-tolyl) |

These expected values are based on the typical IR absorption regions for the functional groups present in the molecule. For instance, the IR spectrum of 2,6-bis(tosyloxymethyl)pyridine shows aromatic C=C stretching around 1596 cm⁻¹ and CH₃ stretching at 2958 cm⁻¹.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for this compound is not explicitly detailed in the searched results. However, substituted pyridines typically exhibit absorption maxima in the UV region. The UV-Vis spectrum of pyridine itself shows absorption maxima at approximately 254 nm, with other peaks at 250 and 262 nm, which are attributed to π-π* and n-π* electronic transitions.[1] The extended conjugation in this compound, due to the tolyl substituents, would be expected to shift these absorption maxima to longer wavelengths (a bathochromic shift). For example, a related furopyridine derivative shows absorption bands in the range of 250 to 390 nm.[5]

Experimental Protocols

The following section outlines a general methodology for the spectroscopic analysis of this compound, based on standard laboratory practices for the characterization of organic compounds.

General Synthesis and Purification

A typical synthesis of 2,6-diarylpyridines can be achieved through various organic coupling reactions. Following synthesis, the crude product is typically purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The purity of the final compound is then assessed by thin-layer chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz).

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced, and the resulting mass-to-charge ratios of the molecular ion and any fragment ions are recorded.

Infrared Spectroscopy

FTIR spectra are recorded on a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration. The absorbance is measured over a wavelength range, typically from 200 to 800 nm, using a quartz cuvette.

Visualizations

The following diagrams illustrate key workflows in the analysis of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The compiled data and outlined protocols are intended to support and streamline further research and applications involving this compound.

References

- 1. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 2. This compound | C19H17N | CID 84435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C19H17N) [pubchemlite.lcsb.uni.lu]

- 4. 2,6-Bis(tosyloxymethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Crystal structure of 2,6-Bis(p-tolyl)pyridine derivatives

An In-Depth Technical Guide on the Crystal Structure of 2,6-Bis(p-tolyl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and crystal structure of selected this compound derivatives. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

2,6-Diarylpyridines are a class of compounds that have garnered significant interest due to their versatile applications as ligands in coordination chemistry, building blocks for supramolecular structures, and scaffolds in medicinal chemistry. The substitution pattern on the pyridine and flanking aryl rings plays a crucial role in determining the steric and electronic properties of these molecules, thereby influencing their chemical reactivity and biological activity. This guide focuses on the crystal structures of this compound derivatives, providing a comparative analysis of their solid-state conformations and intermolecular interactions.

Crystal Structure Analysis

The three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal are fundamental to understanding its physical and chemical properties. X-ray crystallography is a powerful technique to elucidate these structures. This section presents the crystallographic data for two derivatives: 4-phenyl-2,6-bis(4-tolyl)pyridine and 2,6-bis(tosyloxymethyl)pyridine. For comparative purposes, the crystal structure of the closely related 2,6-diphenylpyridine is also included.

Crystallographic Data Tables

The following tables summarize the key crystallographic data for the selected compounds, allowing for a clear comparison of their unit cell parameters and refinement statistics.

Table 1: Crystal Data and Structure Refinement for 4-Phenyl-2,6-bis(4-tolyl)pyridine [1]

| Parameter | Value |

| Empirical Formula | C25H21N |

| Formula Weight | 335.43 |

| Temperature (K) | 295 |

| Wavelength (Å) | 0.71073 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 21.234(3) |

| b (Å) | 12.0489(15) |

| c (Å) | 7.3601(10) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1883.1(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.183 |

| Absorption Coefficient (mm⁻¹) | 0.070 |

| F(000) | 712 |

| Crystal Size (mm³) | 0.24 x 0.16 x 0.14 |

| Theta range for data collection (°) | 2.15 to 25.00 |

| Reflections collected | 6295 |

| Independent reflections | 1833 [R(int) = 0.0301] |

| Final R indices [I>2sigma(I)] | R1 = 0.0583, wR2 = 0.1791 |

| R indices (all data) | R1 = 0.0988, wR2 = 0.2073 |

Table 2: Crystal Data and Structure Refinement for 2,6-Bis(tosyloxymethyl)pyridine [2]

| Parameter | Value |

| Empirical Formula | C21H21NO6S2 |

| Formula Weight | 447.51 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 21.032(3) |

| b (Å) | 6.2243(10) |

| c (Å) | 15.405(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2016.6(5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.474 |

| Absorption Coefficient (mm⁻¹) | 0.303 |

| F(000) | 936 |

| Crystal Size (mm³) | 0.16 x 0.13 x 0.04 |

| Theta range for data collection (°) | 2.46 to 28.38 |

| Reflections collected | 41584 |

| Independent reflections | 2528 [R(int) = 0.0974] |

| Final R indices [I>2sigma(I)] | R1 = 0.0474, wR2 = 0.1370 |

| R indices (all data) | R1 = 0.0668, wR2 = 0.1507 |

Table 3: Crystal Data and Structure Refinement for 2,6-Diphenylpyridine [3]

| Parameter | Value |

| Empirical Formula | C17H13N |

| Formula Weight | 231.28 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 16.1368(16) |

| b (Å) | 12.5371(14) |

| c (Å) | 6.2969(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1273.9(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.205 |

| Absorption Coefficient (mm⁻¹) | 0.071 |

| F(000) | 488 |

| Crystal Size (mm³) | 0.70 x 0.32 x 0.14 |

| Theta range for data collection (°) | 2.97 to 27.48 |

| Reflections collected | 9331 |

| Independent reflections | 1596 [R(int) = 0.0531] |

| Final R indices [I>2sigma(I)] | R1 = 0.0553, wR2 = 0.1633 |

| R indices (all data) | R1 = 0.0911, wR2 = 0.1878 |

Experimental Protocols

The synthesis of 2,6-diarylpyridines is often achieved through the Kröhnke pyridine synthesis. This section provides a general overview of this method, followed by the specific experimental procedures for the synthesis of the highlighted derivatives.

General Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a versatile method for the preparation of substituted pyridines. The reaction typically involves the condensation of a 1,5-dicarbonyl compound (or its precursor) with an ammonium salt, which serves as the nitrogen source for the pyridine ring.[4][5] A common variation involves the reaction of an α,β-unsaturated ketone with a ketone in the presence of ammonium acetate.

Synthesis of 4-Phenyl-2,6-bis(4-tolyl)pyridine[1]

A mixture of benzaldehyde (1.06 g, 10 mmol), 4-methylacetophenone (2.68 g, 20 mmol), and NaOH (0.80 g, 20 mmol) in a solution of water (20 ml) and 95% ethanol (20 ml) was stirred at room temperature for 3 hours. Following this, a solution of ammonium acetate (7.70 g, 100 mmol) in 95% ethanol (60 ml) was added, and the reaction mixture was refluxed at 343 K for 8 hours. The resulting solution was then cooled, and the solvent volume was reduced to 20 ml, leading to the formation of a white precipitate. This precipitate was collected by filtration and washed with ethanol. The final product was obtained as colorless prism crystals by recrystallization from 95% ethanol.

Synthesis of 2,6-Bis(tosyloxymethyl)pyridine[2]

To a 500 ml round-bottom flask, NaOH (8.0 g, 0.20 mol) and 2,6-pyridinedimethanol (2.78 g, 0.020 mol) were dissolved in 150 ml of a 1:1 mixture of THF and water. The resulting solution was stirred and cooled to 0 °C. A solution of p-toluenesulfonyl chloride (7.61 g, 0.040 mol) in 75 ml of THF was then added dropwise. The reaction mixture was stirred at 0 °C for 15 minutes and then at room temperature for 4 hours. Subsequently, the mixture was poured into 200 ml of water and extracted with dichloromethane (4 x 75 ml). The combined organic layers were washed with a saturated NaCl solution and dried over Na2SO4. The solvent was removed under reduced pressure to yield the product as a white crystalline solid. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the product in THF and ethanol at room temperature.[2]

Conclusion

This technical guide has provided a concise yet detailed overview of the crystal structures and synthetic methodologies for selected this compound derivatives. The presented data highlights the structural diversity within this class of compounds and offers researchers access to key experimental protocols. The comparative crystallographic tables and workflow diagrams serve as a practical resource for those engaged in the design and synthesis of novel pyridine-based molecules for various applications.

References

Photophysical properties of novel pyridine derivatives

An In-depth Technical Guide to the Photophysical Properties of Novel Pyridine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of recently developed pyridine derivatives. Pyridine, a fundamental nitrogen-containing heterocycle, serves as a core scaffold in numerous bioactive substances and functional materials.[1] The introduction of various substituents to the pyridine ring allows for the fine-tuning of its electronic and optical properties, leading to the creation of novel fluorophores with applications ranging from biological imaging and chemical sensing to organic light-emitting diodes (OLEDs).[1][2][3][4] This document details the absorption, emission, and fluorescence efficiency of several classes of these compounds, outlines the experimental protocols for their characterization, and visualizes key workflows and concepts.

Core Photophysical Concepts

The interaction of light with pyridine derivatives is governed by several key photophysical principles:

-

Absorption and Emission: Molecules absorb photons of a specific energy, promoting an electron from a ground state (S₀) to an excited singlet state (S₁). The molecule then relaxes, often by emitting a photon (fluorescence), returning to the ground state. The absorption and emission events are characterized by their maximum wavelengths (λ_abs and λ_em).

-

Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum (λ_em - λ_abs) is known as the Stokes shift. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.

-

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield (approaching 1.0 or 100%) is a key characteristic of a bright fluorophore.[5]

-

Aggregation-Induced Emission (AIE): Some molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation in a poor solvent or in the solid state.[1] This phenomenon, known as AIE, is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.[1]

Photophysical Properties of Novel Pyridine Derivatives

The properties of pyridine-based fluorophores are highly dependent on their molecular structure, particularly the nature and position of substituents which can modulate the internal charge transfer (ICT) state.[1] Electron-donating groups (e.g., amino, methyl) and electron-withdrawing groups (e.g., cyano, trifluoromethyl) significantly influence the absorption and emission characteristics.[1][6]

Imidazo[1,2-a]pyridines

This class of fused heterocyclic compounds is well-explored for its fluorescent properties.[6] The rigid, π-conjugated bicyclic structure often leads to excellent quantum yields.[6]

-

Substituent Effects: The introduction of electron-donating groups, especially in a para position, can enhance fluorescence intensity due to extended conjugation.[6] Conversely, substituting the pyridine or pyrimidine ring with a nitro group typically destroys fluorescence.[7]

-

Solvatochromism: Some imidazo[1,2-a]pyridine derivatives exhibit positive solvatochromism, where the emission wavelength shifts to a longer wavelength (a red shift) as the polarity of the solvent increases.[8]

Pyridine-Carbazole Acrylonitriles

These compounds are designed as donor-acceptor molecules, with carbazole acting as the electron donor and the pyridine/acrylonitrile portion as the electron acceptor.[9]

-

Solid-State Emission: A notable feature of these derivatives is their strong fluorescence in the solid state, which is attributed to aggregation-induced emission.[10]

-

Positional Isomerism: The position of the nitrogen atom in the pyridine ring (ortho, meta, or para relative to the acrylonitrile bridge) influences the photophysical properties, with the para-substituted derivative showing a significant bathochromic (red) shift in both absorption and emission compared to the others.[10]

AIEE-Active Pyridine Derivatives

Novel pyridine-based compounds have been specifically designed to exhibit Aggregation-Induced Emission Enhancement (AIEE).

-

N-methyl-4-((pyridin-2-yl)amino)maleimides: These molecules, based on an acceptor-donor-acceptor (A-D-A) system, are fluorescent in organic solvents and show a significant enhancement of fluorescence in aqueous media due to aggregation.[1] Compounds bearing strong electron-withdrawing groups (like CF₃) can exhibit up to a 15-fold increase in fluorescence upon aggregation.[1]

Data Presentation: Photophysical Properties

The following tables summarize the quantitative photophysical data for selected novel pyridine derivatives as reported in the literature.

Table 1: Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

| Compound Class | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|---|---|

| Phenyl-substituted Imidazo[1,2-a]pyridines | CH₂Cl₂ | - | Blue region | - | 0.22 - 0.61 | [6] |

| 3-hydroxymethyl Imidazo[1,2-a]pyridines | Ethyl Acetate | - | Purple light | - | - | [7] |

| 3-hydroxymethyl Imidazo[1,2-a]pyrimidines | Ethyl Acetate | - | Blue light | - | - |[7] |

Table 2: Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives

| Compound | Medium | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Chloroform | 380 | - | - | [10] |

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 398 | 540 | 142 | [10] |

| 2-(3'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Chloroform | 378 | - | - | [10] |

| 2-(3'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 390 | 540 | 150 | [10] |

| 2-(4'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | DMSO | 396 | - | - | [10] |

| 2-(4'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 442 | 604 | 162 |[10] |

Table 3: Photophysical Properties of Substituted Aminopyridine Derivatives

| Compound | Solvent | λ_ex (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|---|---|

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | - | 390 | 480 | 90 | 0.44 | [2] |

| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | - | 390 | 485 | 95 | 0.27 | [2] |

| Diethyl 6-(4-azidophenyl)-2-(cyclohexylamino)pyridine-3,4-dicarboxylate | - | 390 | 480 | 90 | 0.67 | [2] |

| 2-amino-6-phenylpyridine derivative (reduced esters) | - | - | 400 | - | 0.81 |[2] |

Experimental Protocols

The characterization of the photophysical properties of novel compounds relies on a suite of standardized spectroscopic and computational techniques.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the wavelengths at which a molecule absorbs light (λ_abs) and to calculate its molar absorption coefficient (ε).

-

Methodology:

-

Sample Preparation: Prepare solutions of the pyridine derivative in a spectroscopic-grade solvent (e.g., CH₂Cl₂, Chloroform, DMSO) at a known concentration (typically 1 x 10⁻⁵ to 1 x 10⁻⁶ M).[11] A solvent-only blank is also prepared.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., JASCO V-770) is used.[11]

-

Measurement: The cuvette containing the blank solution is placed in the reference beam path, and the sample solution is placed in the sample beam path. The absorbance is recorded over a relevant spectral range (e.g., 200-800 nm).

-

Analysis: The wavelength of maximum absorbance (λ_abs) is identified from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission spectra (λ_ex and λ_em) of a fluorescent molecule.

-

Methodology:

-

Sample Preparation: Samples are prepared similarly to UV-Vis spectroscopy, though often at lower concentrations to avoid inner filter effects.

-

Instrumentation: A fluorescence spectrophotometer or spectrofluorometer (e.g., HITACHI F-4700) is used.[11]

-

Emission Spectrum: The sample is excited at its λ_abs, and the emitted light is scanned across a range of higher wavelengths to record the emission spectrum and determine λ_em.

-

Excitation Spectrum: The emission is monitored at λ_em, while the excitation wavelength is scanned across a range of lower wavelengths. The resulting excitation spectrum should be similar in shape to the absorption spectrum.

-

Fluorescence Quantum Yield (Φ_F) Determination

-

Objective: To measure the efficiency of fluorescence.

-

Methodology (Comparative Method):

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield and similar absorption/emission range is chosen (e.g., phenanthrene (Φ_F = 0.125), fluorescein (Φ_F = 0.92), or anthracene (Φ_F = 0.36)).[6][12][13]

-

Absorbance Matching: Prepare dilute solutions of both the standard and the sample compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) and matched as closely as possible.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' denote the sample and reference standard, respectively.

-

-

Computational Chemistry

-

Objective: To gain insight into the electronic structure and predict photophysical properties.

-

Methodology:

-

Software: Quantum chemical programs like Gaussian are used.[11]

-

Methods: Density Functional Theory (DFT) is used to optimize the ground-state geometry of the molecule. Time-Dependent Density Functional Theory (TD-DFT) is then employed to calculate the energies of the excited states, which allows for the prediction of absorption and emission wavelengths.[1][14] These calculations help rationalize experimental findings, such as the effect of different substituents on the spectra.[1]

-

Visualizations

References

- 1. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sky-blue delayed fluorescence molecules based on pyridine-substituted acridone for efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ijrpr.com [ijrpr.com]

- 7. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 14. pubs.aip.org [pubs.aip.org]

Unveiling the Frontier Molecular Orbitals of 2,6-Bis(p-tolyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electronic properties of heterocyclic compounds are of paramount importance in various scientific domains, including materials science and drug discovery. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical quantum chemical descriptors that govern a molecule's charge transport characteristics, reactivity, and photophysical behavior. This technical guide provides an in-depth analysis of the HOMO and LUMO energy levels of 2,6-Bis(p-tolyl)pyridine, a significant pyridine derivative. Due to the limited availability of direct experimental or computational data for this specific molecule, this report leverages data from a closely related analogue, 3,5-dimethyl-2,6-diphenylpyridine, to provide valuable estimations. The computational methodology employed for the analogue is detailed to ensure transparency and facilitate further research.

Computational Data for a Close Analogue: 3,5-dimethyl-2,6-diphenylpyridine

A computational study on 3,5-dimethyl-2,6-diphenylpyridine, a structurally similar compound to this compound, provides insightful estimations of the HOMO and LUMO energy levels. These calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1]

Table 1: Calculated HOMO and LUMO Energy Levels of 3,5-dimethyl-2,6-diphenylpyridine [1]

| Parameter | Energy (eV) |

| HOMO | -6.9470 |

| LUMO | -0.0000 |

| Energy Gap (HOMO-LUMO) | 6.9470 |

Note: The LUMO energy level at 0.0000 eV is likely a result of the specific computational reference level and the energy gap is the absolute difference between the HOMO and LUMO energies.

Experimental Protocols: A General Overview

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Typical Experimental Setup:

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire

-

Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Analyte: The compound of interest (e.g., this compound) at a concentration of approximately 1 mM.

-

Procedure: The potential is swept linearly with time between defined limits, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to determine the optical bandgap of a molecule, which can be related to the HOMO-LUMO gap.

Typical Experimental Setup:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Solvent: A UV-transparent solvent such as cyclohexane, dichloromethane, or acetonitrile.

-

Procedure: A solution of the compound is prepared, and its absorption spectrum is recorded. The onset of the lowest energy absorption band is used to calculate the optical bandgap (Egopt).

Computational Workflow

The following diagram illustrates a typical workflow for the computational determination of HOMO and LUMO energy levels using Density Functional Theory (DFT).

Caption: A flowchart illustrating the typical computational workflow for determining HOMO and LUMO energy levels using DFT.

Conclusion

This technical guide has provided an overview of the HOMO and LUMO energy levels of this compound. While direct experimental data for this molecule remains elusive in the current literature, computational data from a close analogue, 3,5-dimethyl-2,6-diphenylpyridine, offers a valuable starting point for understanding its electronic properties. The outlined experimental and computational protocols provide a clear roadmap for researchers seeking to perform their own investigations into this and related compounds. Further experimental and theoretical studies are encouraged to precisely determine the electronic characteristics of this compound and expand its potential applications in various fields of science and technology.

References

Theoretical studies and DFT calculations of pyridine compounds

An In-depth Technical Guide to Theoretical Studies and DFT Calculations of Pyridine Compounds

Introduction

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, serves as a fundamental scaffold in medicinal chemistry and drug design.[1][2][3] Its structural similarity to benzene, with one methine group replaced by a nitrogen atom, imparts unique physicochemical properties such as enhanced water solubility, metabolic stability, and the ability to form hydrogen bonds.[1] These characteristics make the pyridine ring a prevalent feature in numerous FDA-approved drugs and a vast array of biologically active molecules exhibiting activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][]

To accelerate the discovery and optimization of pyridine-based therapeutic agents, computational chemistry has become an indispensable tool. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure, molecular geometry, and reactivity of these compounds at an atomic level.[6][7] DFT calculations enable researchers to predict a wide range of molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[8] This information is critical for understanding structure-activity relationships (SAR), predicting reaction mechanisms, and informing the design of more potent and selective drug candidates. This guide provides a technical overview of the application of DFT in the study of pyridine compounds for researchers, scientists, and professionals in drug development.

Core Concepts and Methodology in DFT Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular tool due to its favorable balance between accuracy and computational cost. The core idea of DFT is that the properties of a molecule can be determined from its electron density.

Experimental & Computational Protocols

A typical workflow for performing DFT calculations on pyridine derivatives involves several key steps, from initial structure preparation to the analysis of calculated properties. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.

1. Structure Optimization:

-

Objective: To find the lowest energy (most stable) conformation of the molecule.

-

Method: An initial 3D structure of the pyridine derivative is created. A geometry optimization calculation is then performed.

-

Common Functionals: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for a broad range of organic molecules.[9][10] Other functionals like M06-2X may also be employed.[11]

-

Common Basis Sets: Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used, offering a good compromise between accuracy and computational expense.[9][11]

2. Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

-

Method: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms a stable structure. The calculated frequencies correspond to the vibrational modes of the molecule.[12][13]

3. Electronic Property Calculation:

-

Objective: To understand the electronic nature and reactivity of the molecule.

-

Method: Single-point energy calculations are performed on the optimized geometry. This provides data on:

-

HOMO and LUMO Energies: These frontier molecular orbitals are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and reactivity.[8][10] A smaller gap suggests the molecule is more reactive.[8]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and hyperconjugative interactions within the molecule.[11]

-

4. Solvation Effects:

-

Objective: To model the behavior of the molecule in a solvent, which is more representative of real-world biological and chemical systems.

-

Method: Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to account for the influence of a solvent (e.g., water, ethanol) on the molecule's geometry and properties.[7]

Below is a diagram illustrating a typical DFT workflow for the analysis of a pyridine compound.

Data Presentation: Calculated Properties

DFT calculations yield a wealth of quantitative data. Presenting this data in a structured format is essential for comparison and analysis.

Table 1: Optimized Geometric Parameters of Pyridine

The geometry of pyridine has been extensively studied. The following table compares experimental values with those calculated using the B3LYP functional.

| Parameter | Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) |

| Bond Length | C2-N1 | 1.338 | 1.338 |

| C6-N1 | 1.338 | 1.338 | |

| C2-C3 | 1.396 | 1.394 | |

| C5-C6 | 1.396 | 1.394 | |

| C3-C4 | 1.393 | 1.394 | |

| C4-C5 | 1.393 | 1.394 | |

| Parameter | Angle | Calculated Bond Angle (°) | Experimental Bond Angle (°) |

| Bond Angle | C6-N1-C2 | 117.0 | 116.8 |

| N1-C2-C3 | 123.8 | 123.9 | |

| C2-C3-C4 | 118.4 | 118.5 | |

| C3-C4-C5 | 118.5 | 118.3 | |

| (Note: Data compiled and generalized from typical DFT studies. Experimental data for comparison is from crystallographic studies.)[14] |

Table 2: Electronic Properties of Substituted Pyridines

The electronic properties of pyridine derivatives are highly sensitive to the nature and position of substituents. These properties are often correlated with biological activity.[1][6]

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Pyridine | -6.65 | -0.45 | 6.20 | 2.21 |

| 4-Aminopyridine | -5.89 | -0.11 | 5.78 | 3.85 |

| 4-Nitropyridine | -7.68 | -2.21 | 5.47 | 1.62 |

| 4-Chloropyridine | -6.82 | -0.98 | 5.84 | 0.55 |

| 3-(2-methylphenylaminothiazol-5-oyl) pyridine | -5.91 | -2.10 | 3.81 | 4.35 |

| (Note: Values are representative and calculated at the B3LYP/6-31G level. Actual values may vary slightly based on the specific functional and basis set used.) |

Table 3: Calculated vs. Experimental Vibrational Frequencies for Pyridine

Vibrational analysis is crucial for characterizing molecules. DFT can accurately predict vibrational modes, which can be compared with experimental IR and Raman spectroscopy data.[12][13]

| Vibrational Mode | Symmetry | Calculated (cm⁻¹) | Experimental (cm⁻¹) |

| Ring stretching | A1 | 1598 | 1583 |

| C-H in-plane bend | A1 | 1225 | 1218 |

| Ring breathing | A1 | 1001 | 992 |

| Ring stretching | B2 | 1445 | 1439 |

| C-H out-of-plane bend | B1 | 752 | 748 |

| (Note: Frequencies are typically scaled by a factor (~0.96) to correct for anharmonicity and other systematic errors in DFT calculations.) |

Applications in Drug Design and Development

DFT calculations serve as a powerful predictive tool in the drug discovery pipeline, particularly in understanding the structure-activity relationship (SAR) and mechanism of action of pyridine-based drugs.

Structure-Activity Relationship (SAR) Studies

By calculating properties for a series of pyridine derivatives, researchers can build models that correlate electronic or structural features with biological activity. For example, studies have shown that the antiproliferative activity of certain pyridine compounds is enhanced by the presence of electron-donating groups (-OH, -NH₂) and diminished by bulky or halogen groups.[1] DFT can quantify the electronic impact of these substituents, explaining the observed trends. The HOMO-LUMO gap can indicate the molecule's ability to participate in charge-transfer interactions, which is often crucial for binding to a biological target.[8]

Molecular Docking and Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. DFT plays a critical role in this process by providing accurate, low-energy 3D conformations and partial atomic charges for the ligand (the pyridine derivative).[15][16] This information is then used by docking programs to score and rank potential binding poses within the active site of a target protein, such as an enzyme or receptor.[17] Docking studies on pyridine derivatives have helped elucidate their binding modes with targets like human topoisomerase-IIβ and dihydrofolate reductase (DHFR), providing a rationale for their observed anticancer or antimicrobial activities.[15][16]

The diagram below illustrates how DFT and docking studies are integrated to predict the biological potential of new pyridine compounds.

Conclusion

Theoretical studies and DFT calculations provide an invaluable framework for understanding the fundamental properties of pyridine compounds. For researchers in medicinal chemistry and drug development, these computational tools offer a rational, cost-effective approach to designing and optimizing novel therapeutic agents. By providing detailed insights into molecular structure, stability, and reactivity, DFT helps to elucidate structure-activity relationships, predict biological targets, and ultimately accelerate the journey from molecular concept to clinical candidate. The continued development of computational methods and computing power promises to further enhance the impact of these theoretical approaches in the future of medicine.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. RSC - Page load error [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jkk.unjani.ac.id [jkk.unjani.ac.id]

- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. ias.ac.in [ias.ac.in]

- 11. tandfonline.com [tandfonline.com]